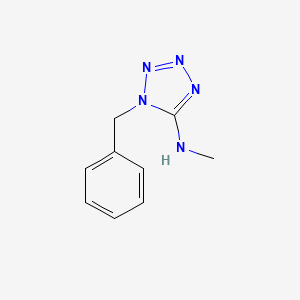![molecular formula C13H19NO3 B14650589 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol CAS No. 53936-85-9](/img/structure/B14650589.png)
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is an organic compound that features a phenol group substituted with a methoxy group linked to an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.
Methoxylation: The phenol group is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the methoxylated phenol with the oxazolidine ring through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in oxidative stress and inflammatory pathways.
Pathways Involved: The compound may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}benzene: Similar structure but lacks the hydroxyl group on the phenol ring.
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}aniline: Contains an amino group instead of a hydroxyl group.
Uniqueness
4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol is unique due to the presence of both the oxazolidine ring and the methoxylated phenol group, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
CAS-Nummer |
53936-85-9 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-[(3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenol |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14-7-13(17-9-14)8-16-12-5-3-11(15)4-6-12/h3-6,10,13,15H,7-9H2,1-2H3 |
InChI-Schlüssel |
RYHCCMWAEFAJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(OC1)COC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
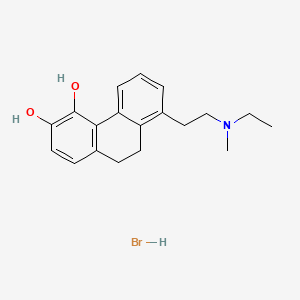
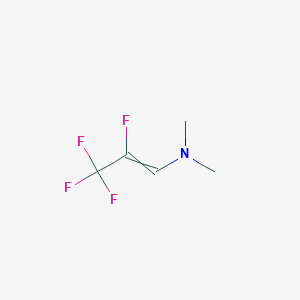
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
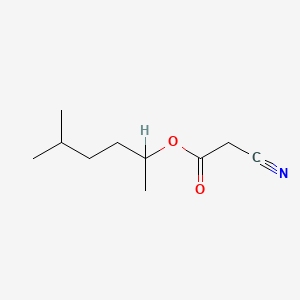

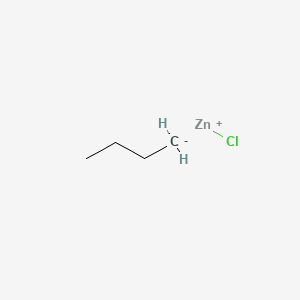
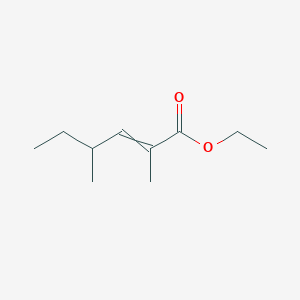
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
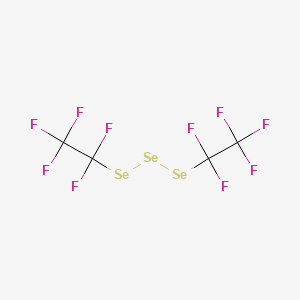
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
